

structure-activity relationship (SAR) studies of "2-Amino-4,6-dimethylpyridine" derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4,6-dimethylpyridine

Cat. No.: B145770

[Get Quote](#)

A comprehensive analysis of the structure-activity relationship (SAR) of 2-amino-4,6-dimethylpyrimidine-5-ol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) is presented below. While the initial focus was on **2-Amino-4,6-dimethylpyridine** derivatives, a thorough review of available literature did not yield a comprehensive SAR study for this specific scaffold. However, a detailed investigation into the closely related 2-amino-4,6-dimethylpyrimidin-5-ol core has been published, offering valuable insights into the structural requirements for potent and selective FGFR4 inhibition. This guide will therefore focus on these pyrimidine analogs, providing a comparative analysis of their biological activity supported by experimental data.

Comparative Analysis of FGFR4 Inhibition

The following table summarizes the in vitro inhibitory activity of a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives against FGFR1, FGFR2, FGFR3, and FGFR4 kinases. The data highlights the structure-activity relationships, particularly the impact of substitutions on the phenyl ring and the acrylamide moiety, on both potency and selectivity.

Compound ID	R Group	X	FGFR4 IC50 (nM)	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	FGFR3 IC50 (nM)	Selectivity for FGFR4 over FGFR1/2/3
BLU9931 (Control)	-	-	3.6	582.3	483.7	169.1	164.0 / 136.2 / 47.6
6O	N-(2-amino-4,6-dimethylpyrimidin-5-yl)	F	75.3	>50,000	35,482	>30,000	>664 / 471 / >398
6A	N-(6-amino-2,4,5-trimethylpyridin-3-yl)	F	190.0	1565.4	1149.4	277.3	8.2 / 6.0 / 1.5

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for the 2-amino-4,6-dimethylpyrimidin-5-ol scaffold as FGFR4 inhibitors:

- Core Scaffold: The 2-amino-4,6-dimethylpyrimidin-5-ol core serves as a viable scaffold for developing selective FGFR4 inhibitors.[1]
- Fluorine Substitution: The presence of difluoro substituents on the dimethoxyphenyl ring is crucial for potent FGFR4 inhibitory activity.[1]
- Methyl Groups on the Pyrimidine Ring: The dimethyl substitution on the pyrimidine ring appears to contribute to selectivity. Compound 6O, featuring the 2-amino-4,6-

dimethylpyrimidin-5-ol core, demonstrated significantly higher selectivity for FGFR4 over other FGFR isoforms compared to the pyridine analog 6A.[1] This suggests that the methyl groups may create steric hindrance that is not well-tolerated by the active sites of FGFR1, 2, and 3.[1]

- Acrylamide Warhead: The acrylamide moiety is a key feature, enabling covalent bond formation with a unique cysteine residue (Cys552) in the ATP binding pocket of FGFR4, which is not present in other FGFR family members. This covalent interaction is a major contributor to the selectivity of these inhibitors.

Experimental Protocols

In Vitro FGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against FGFR kinases was determined using a radiometric assay.

Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
- Myelin Basic Protein (MBP) as the substrate.
- [γ -³²P]ATP.
- Assay buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10% glycerol, and 1 mM DTT.
- Test compounds dissolved in DMSO.

Procedure:

- The kinase, substrate, and test compound were pre-incubated in the assay buffer for 10 minutes at room temperature.
- The kinase reaction was initiated by the addition of [γ -³²P]ATP.
- The reaction mixture was incubated for 60 minutes at 30°C.

- The reaction was stopped by the addition of 3% phosphoric acid.
- A portion of the reaction mixture was spotted onto a P30 filtermat.
- The filtermat was washed three times with 75 mM phosphoric acid and once with methanol.
- The radioactivity on the filtermat was measured using a scintillation counter.
- IC₅₀ values were calculated by fitting the data to a sigmoidal dose-response curve using GraphPad Prism.

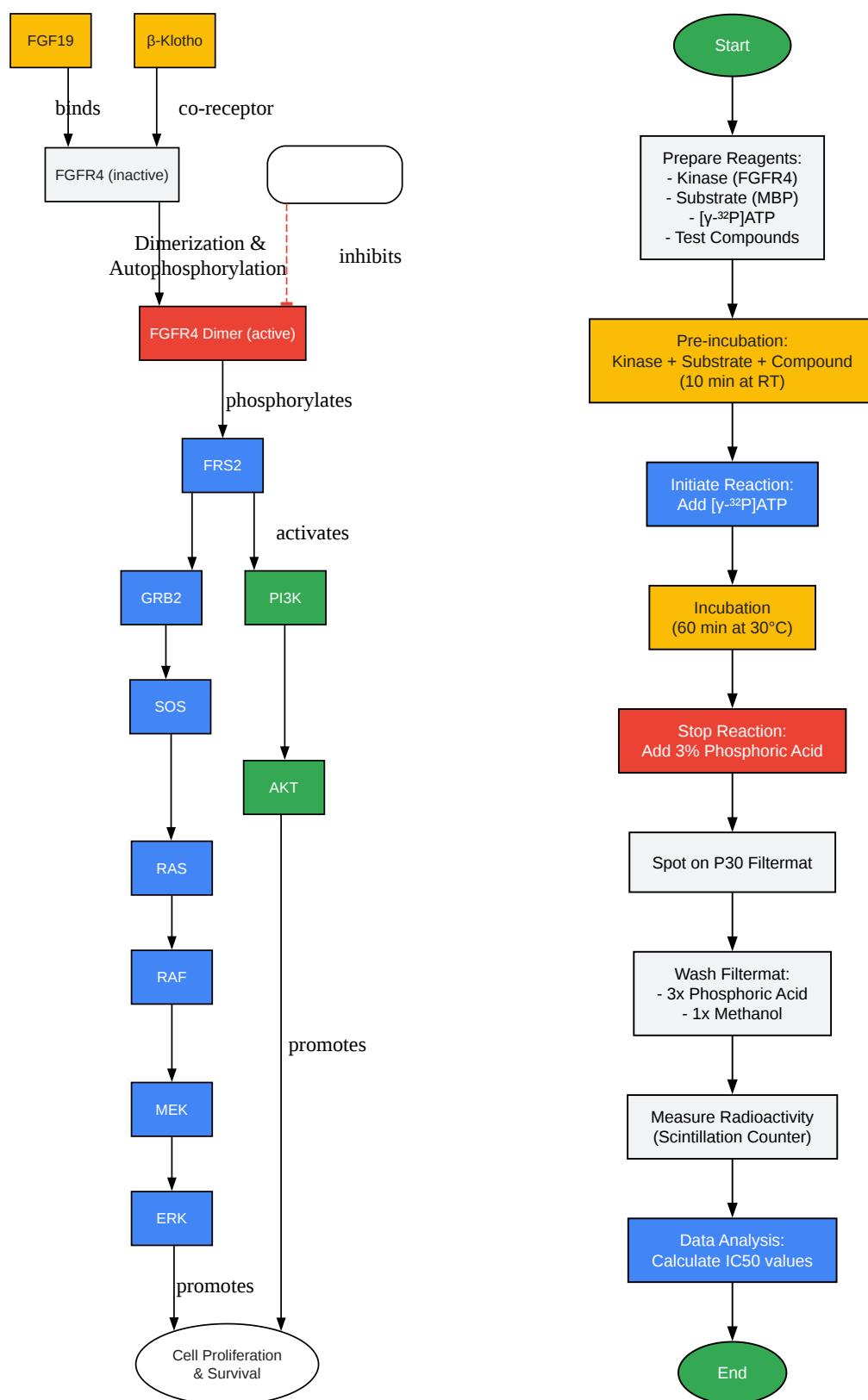
Synthesis of N-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-yl)acrylamide (Compound 6O)

Step 1: Synthesis of 2-bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine

To a solution of 2-bromo-4,6-dimethylpyrimidin-5-ol (1.0 eq) in DMF, 1-(bromomethyl)-2,6-difluoro-3,5-dimethoxybenzene (1.1 eq) and K₂CO₃ (2.0 eq) were added. The mixture was stirred at room temperature for 12 hours. The reaction mixture was then diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the desired product.

Step 2: Synthesis of 5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-amine

A mixture of 2-bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine (1.0 eq), ammonia (7N solution in methanol, 10 eq), Pd₂(dba)₃ (0.1 eq), and Xantphos (0.2 eq) in 1,4-dioxane was heated at 100°C for 12 hours in a sealed tube. The reaction mixture was cooled to room temperature, filtered through Celite, and the filtrate was concentrated. The residue was purified by column chromatography to yield the product.


Step 3: Synthesis of N-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-yl)acrylamide (Compound 6O)

To a solution of 5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-amine (1.0 eq) and triethylamine (3.0 eq) in THF at 0°C, acryloyl chloride (1.2 eq) was added dropwise.

The reaction mixture was stirred at 0°C for 2 hours. The reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography to give compound 6O.

Visualizations

FGFR4 Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [structure-activity relationship (SAR) studies of "2-Amino-4,6-dimethylpyridine" derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145770#structure-activity-relationship-sar-studies-of-2-amino-4-6-dimethylpyridine-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com